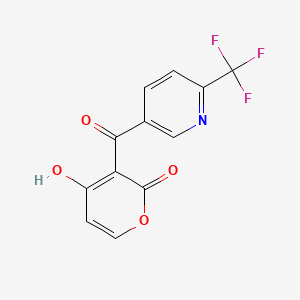
Hppd-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hppd-IN-1 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in the catabolism of the amino acid tyrosine. This compound exhibits significant inhibitory activity against Arabidopsis thaliana HPPD, with an IC50 value of 0.248 μM, surpassing the inhibitory effect of mesotrione . It demonstrates excellent herbicidal efficacy against both broadleaf and monocotyledonous weeds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hppd-IN-1 involves the reaction of substituted ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride . This intermediate is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. High-performance liquid chromatography (HPLC) is often used to monitor the purity of the product .
化学反応の分析
Types of Reactions
Hppd-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
Hppd-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in research on plant physiology and herbicide resistance.
Industry: It is used in the development of new herbicides with improved efficacy and selectivity.
作用機序
Hppd-IN-1 exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition prevents the breakdown of tyrosine, leading to an accumulation of tyrosine and a deficiency in downstream products like homogentisate. The lack of homogentisate disrupts the biosynthesis of tocopherols and plastoquinone, which are essential for protecting chlorophyll in plants. As a result, the plants suffer from oxidative damage and chlorophyll degradation, leading to their death .
類似化合物との比較
Hppd-IN-1 is compared with other HPPD inhibitors such as mesotrione, tembotrione, and sulcotrione. These compounds share a similar mechanism of action but differ in their chemical structures and inhibitory potency. This compound has a lower IC50 value compared to mesotrione, indicating higher inhibitory activity . The unique structural features of this compound contribute to its enhanced efficacy and selectivity .
List of Similar Compounds
- Mesotrione
- Tembotrione
- Sulcotrione
- Leptospermone
- Isoxaflutole
特性
分子式 |
C12H6F3NO4 |
|---|---|
分子量 |
285.17 g/mol |
IUPAC名 |
4-hydroxy-3-[6-(trifluoromethyl)pyridine-3-carbonyl]pyran-2-one |
InChI |
InChI=1S/C12H6F3NO4/c13-12(14,15)8-2-1-6(5-16-8)10(18)9-7(17)3-4-20-11(9)19/h1-5,17H |
InChIキー |
SEXXPWUHBZLLDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(=O)C2=C(C=COC2=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
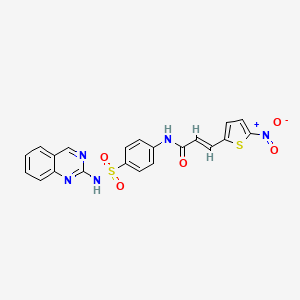


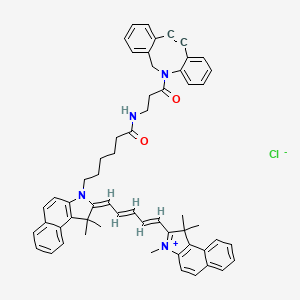
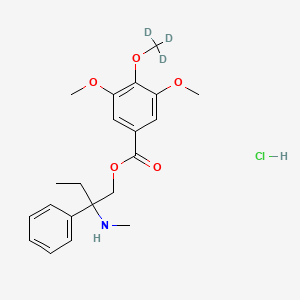
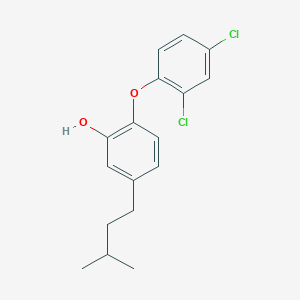
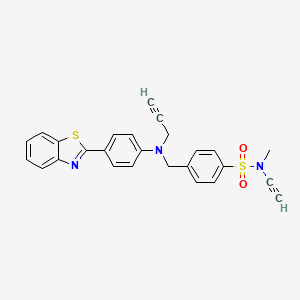


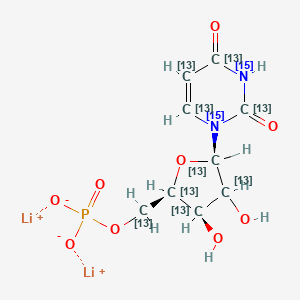

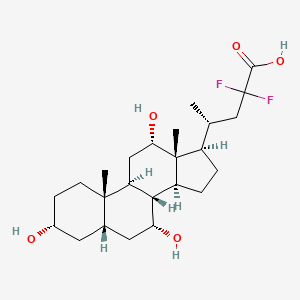
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
